

1H-1,2,4-Triazole-1-carboximidamide hydrochloride synonyms

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Compound of Interest

Compound Name: 1H-1,2,4-Triazole-1-carboximidamide hydrochloride

Cat. No.: B102671

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An In-Depth Technical Guide to **1H-1,2,4-Triazole-1-carboximidamide hydrochloride**

Introduction

1H-1,2,4-Triazole-1-carboximidamide hydrochloride (CAS No: 19503-26-5) is a highly versatile and reactive heterocyclic compound. While not an end-product in itself, it serves as a critical building block and key intermediate in the synthesis of a wide array of functional molecules.^[1] Its unique structure, combining a stable 1,2,4-triazole ring with a reactive carboximidamide group, makes it an invaluable reagent for researchers and developers in the pharmaceutical and agrochemical industries.^[1] This guide, written from the perspective of a senior application scientist, aims to provide an in-depth exploration of this compound, covering its nomenclature, physicochemical properties, core applications, synthesis principles, analytical protocols, and safety considerations. The focus will be not only on the "what" but the "why," offering field-proven insights into its practical application.

Section 1: Nomenclature and Identification

Accurate identification is the cornerstone of chemical research and development. **1H-1,2,4-Triazole-1-carboximidamide hydrochloride** is known by a variety of synonyms across different suppliers and literature, which can be a source of confusion. Understanding these alternative names is crucial for comprehensive literature searches and procurement.

Common Synonyms:

- 1-Amidino-1H-1,2,4-triazole hydrochloride[1][2]
- 1,2,4-Triazole-1-carboximidamide Hydrochloride[1][3]
- 1H-1,2,4-Triazole-1-carboxamidine monohydrochloride[2][4]
- 1-Carbamimidoyl-1,2,4-triazole Hydrochloride[3]
- [1][4][5]Triazole-1-carboxamidine hydrochloride[4]
- 1-Amidino-1,2,4-triazole hydrochloride[2]
- 1-Carbamidino-1,2,4-triazole[2]
- Peramivir Impurity 12[6]

Key Chemical Identifiers:

Identifier	Value	Source(s)
CAS Number	19503-26-5	[1][2][4][7]
Molecular Formula	C ₃ H ₅ N ₅ ·HCl	[1][4][7]
Molecular Weight	147.57 g/mol	[1][2][4]
PubChem CID	11571826	[1]
EINECS	606-331-2	[2][6]
MDL Number	MFCD03095468	[1][8]
InChI Key	JDDXNENZFOOLTP- UHFFFAOYSA-N	[4][8]

Section 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. The data below has been consolidated from various technical datasheets.

Property	Value	Source(s)
Appearance	White to almost white powder or crystal	[1][2][9]
Melting Point	188 - 220 °C (range varies by source)	[1][2][4]
Purity	Typically ≥98% (HPLC)	[1][3][10]
Boiling Point	294°C at 760 mmHg	[4]
Flash Point	131.6°C	[4]
Storage Conditions	Store at 2 - 8 °C in an inert atmosphere	[1][2]

Section 3: Core Applications and Mechanisms of Action

The utility of **1H-1,2,4-Triazole-1-carboximidamide hydrochloride** stems from its bifunctional nature. The 1,2,4-triazole ring is a well-known pharmacophore and toxophore, prized for its metabolic stability and ability to coordinate with metal ions in enzyme active sites. The carboximidamide group provides a reactive handle for further molecular elaboration.

Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably antifungal and antiviral agents.[1]

- **Antifungal Agents:** The 1,2,4-triazole moiety is a cornerstone of many azole antifungals. Its nitrogen atoms can effectively chelate the iron atom within the heme cofactor of cytochrome P450 enzymes, such as lanosterol 14 α -demethylase, which is essential for ergosterol biosynthesis in fungi. By inhibiting this enzyme, the integrity of the fungal cell membrane is compromised. This intermediate provides a pre-formed, stable triazole ring, streamlining the synthetic pathway to these complex drugs.[1]
- **Antiviral Agents:** It is explicitly identified as an intermediate in the synthesis of Peramivir.[2] Peramivir is a neuraminidase inhibitor used to treat influenza.[2] In this context, the

carboximidamide group is chemically transformed into the guanidino group found in the final drug structure, which is crucial for binding to the active site of the neuraminidase enzyme.

Agrochemical Formulation

In agricultural science, this intermediate is employed in the formulation of modern fungicides.^[1]^[11] The mechanism is analogous to its pharmaceutical antifungal application, targeting essential metabolic pathways in fungal pathogens that threaten crop yields. Its use supports sustainable farming by enabling the creation of targeted, effective crop protection solutions.^[1]

Emerging Research Areas

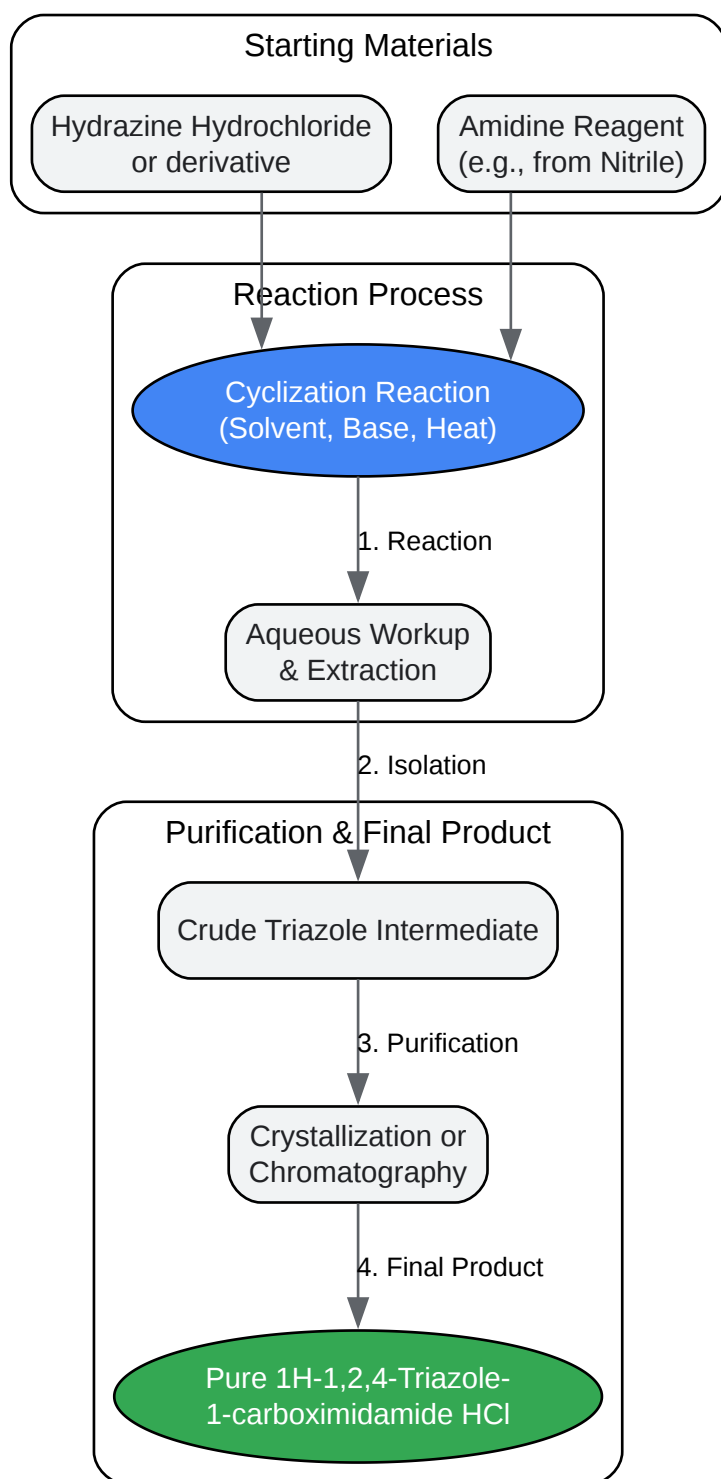
Beyond its established roles, the compound is gaining traction in material science.^[10] Researchers are exploring its use in synthesizing novel polymers and functional materials. The inherent thermal stability of the triazole ring and the reactive potential of the amidine group offer pathways to materials with enhanced chemical resistance or specific electronic properties.^[10]

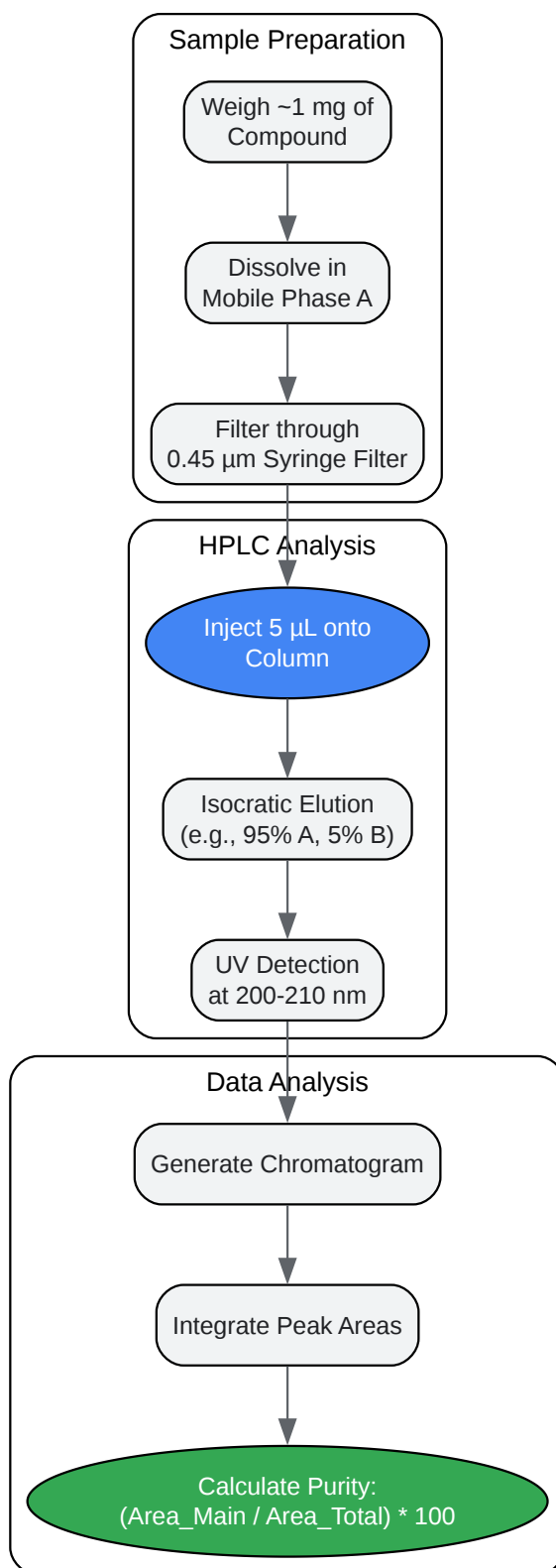
Section 4: Synthesis and Manufacturing Insights

While specific, proprietary manufacturing processes are seldom published, a general understanding of the synthesis can be derived from established principles of 1,2,4-triazole chemistry. The synthesis generally involves the cyclization of a hydrazine derivative with a one-carbon component.

General Synthesis Pathway

A plausible and common method for forming 1-substituted-1,2,4-triazoles involves the reaction of hydrazine with formamide or other formic acid derivatives under heat.^[12]^[13] To achieve the specific structure of 1H-1,2,4-Triazole-1-carboximidamide, a key step would involve the reaction of 1,2,4-triazole with a reagent that can introduce the carboximidamide group, or a cyclization reaction that forms the triazole ring from precursors already containing the necessary functionalities. A common strategy involves reacting a hydrazine with an amidine reagent.^[12]





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